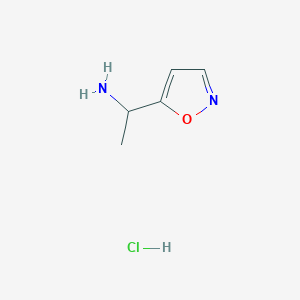

1-Isoxazol-5-YL-ethylamine hydrochloride

Beschreibung

Contextualizing Isoxazole (B147169) Heterocycles as Privileged Scaffolds in Chemical Research

Isoxazoles are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom in adjacent positions. nih.gov This arrangement imparts a unique electronic and structural profile, making the isoxazole ring a "privileged scaffold" in medicinal chemistry. preprints.org The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thus serving as a versatile template for the design of novel therapeutic agents.

The isoxazole nucleus is found in a number of natural products, such as ibotenic acid, and is a core component of several commercially available drugs. researchgate.netnih.gov These include the COX-2 inhibitor valdecoxib, the antibiotic oxacillin, and the antipsychotic risperidone. The diverse pharmacological activities associated with isoxazole derivatives, such as anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscore the significance of this heterocyclic system in drug discovery. nih.govmdpi.com The development of novel synthetic strategies to create a wide array of isoxazole derivatives with enhanced bioactivity is an active area of research. preprints.org

Role of Isoxazole-Containing Amines in Advanced Organic Synthesis

Isoxazole-containing amines, such as 1-Isoxazol-5-YL-ethylamine (B3030626) hydrochloride, are valuable intermediates in organic synthesis. The primary amine group provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of the isoxazole moiety into larger, more complex molecules. These compounds serve as key building blocks in the synthesis of a range of bioactive molecules. mdpi.com

The synthesis of isoxazole-containing amines can be achieved through various methods, including the reaction of β-ketonitriles with hydroxylamine (B1172632). evitachem.com The resulting aminoisoxazoles can then be further modified. The versatility of these amines makes them attractive starting materials for the construction of libraries of compounds for high-throughput screening in drug discovery programs.

Structural Features and Nomenclatural Considerations of 1-Isoxazol-5-YL-ethylamine Hydrochloride

The chemical structure of this compound is characterized by an ethylamine (B1201723) group attached to the 5-position of an isoxazole ring. The compound is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents.

| Property | Value |

| CAS Number | 1187930-08-0 |

| Molecular Formula | C5H8N2O·HCl |

| Molecular Weight | 148.59 g/mol |

The nomenclature of this compound follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The parent structure is identified as an ethylamine, substituted at the first carbon with an isoxazol-5-yl group. The hydrochloride designation indicates that the amine is protonated, forming a salt with hydrochloric acid. This is a common practice for improving the handling and formulation of amine-containing compounds.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(1,2-oxazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4(6)5-2-3-7-8-5;/h2-4H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHKBLBIVGMDGTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=NO1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 1 Isoxazol 5 Yl Ethylamine Hydrochloride

Reactivity Patterns of the Isoxazole (B147169) Ring System

The isoxazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms. Its reactivity is characterized by a balance between aromatic stability and the inherent weakness of the N-O bond, which is susceptible to cleavage under various conditions. This dual nature makes the isoxazole ring a versatile component in synthetic chemistry.

The aromatic character of the isoxazole ring generally imparts stability under neutral and acidic conditions. However, the ring can be strategically opened, most commonly through reductive cleavage of the labile N-O bond. This transformation unmasks a β-amino enone or a related 1,3-dicarbonyl functionality, which can then participate in further reactions.

Several methods have been developed for the reductive cleavage of isoxazoles:

Catalytic Hydrogenation: This is a common method where hydrogen gas is used with a metal catalyst (e.g., Palladium, Platinum, or Raney Nickel) to cleave the N-O bond.

Metal-Catalyzed Reductions: Transition metals can induce reductive cleavage. For example, reactions using hexacarbonylmolybdenum [Mo(CO)₆] or pentacarbonyliron [Fe(CO)₅] in the presence of water can effectively open the isoxazole ring to yield β-amino enones. rsc.org Similarly, copper-catalyzed protocols have been identified for the reductive ring-cleavage of isoxazoles. acs.org

Base-Induced Cleavage: Strong bases can also promote ring-opening, particularly in isoxazolium salts, leading to the formation of β-keto acid amides or other rearranged products. jst.go.jp

This ring-opening strategy transforms the isoxazole into a versatile synthetic intermediate. The resulting enaminone, for instance, can be used to construct other heterocyclic systems, such as pyrazoles or pyridines, demonstrating the role of the isoxazole as a "masked" 1,3-dicarbonyl synthon.

Table 1: Reactivity Patterns of the Isoxazole Ring

| Reaction Type | Typical Reagents/Conditions | Resulting Functional Group/Intermediate | Reference |

|---|---|---|---|

| Reductive Cleavage (Catalytic Hydrogenation) | H₂, Pd/C or Raney Ni | β-Amino enone | General Knowledge |

| Reductive Cleavage (Metal Carbonyl) | [Mo(CO)₆] or [Fe(CO)₅], H₂O | β-Amino enone | rsc.org |

| Reductive Cleavage (Copper Catalysis) | Copper catalyst, diamine ligand | Enaminone | acs.org |

| Base-Induced Ring Opening (of isoxazolium salts) | Aqueous NaOH, Amines | β-Keto acid amides, Pyrroles | jst.go.jp |

Functional Group Interconversions at the Ethylamine (B1201723) Moiety

The primary amine of the ethylamine side chain in 1-isoxazol-5-yl-ethylamine (B3030626) is a key site for derivatization. As a potent nucleophile, it readily participates in a variety of classical amine reactions, allowing for the introduction of diverse functional groups and the extension of the molecular structure.

Common interconversions include:

N-Acylation: The amine reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. This is a robust reaction that can be used to introduce a wide range of substituents. chemcess.com

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride or toluenesulfonyl chloride) in the presence of a base yields sulfonamides. chemcess.com

N-Alkylation: The introduction of alkyl groups can be achieved through reactions with alkyl halides. This reaction can produce a mixture of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, depending on the stoichiometry and reaction conditions. safrole.com Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, provides a more controlled method for mono-alkylation.

Condensation with Carbonyls: The primary amine condenses with aldehydes and ketones to form Schiff bases (imines). chemcess.com These imines can be isolated or used as intermediates for further transformations, such as reduction to secondary amines.

Table 2: Potential Functional Group Interconversions at the Ethylamine Moiety

| Reaction Type | Generic Reagent | Product Class | Reference |

|---|---|---|---|

| N-Acylation | R-COCl or (R-CO)₂O | Amide | chemcess.com |

| N-Sulfonylation | R-SO₂Cl | Sulfonamide | chemcess.com |

| N-Alkylation | R-X (Alkyl Halide) | Secondary/Tertiary Amine | safrole.com |

| Reductive Amination | R₂C=O (Aldehyde/Ketone), then NaBH₃CN or H₂/Pd | Secondary Amine | General Knowledge |

| Schiff Base Formation | R₂C=O (Aldehyde/Ketone) | Imine | chemcess.com |

Synthesis of Complex Molecular Architectures and Fused Ring Systems

1-Isoxazol-5-yl-ethylamine hydrochloride is a valuable building block for the synthesis of more complex molecules, including fused heterocyclic systems. Both the ethylamine moiety and the isoxazole ring can be strategically employed to construct new rings.

One major strategy involves using the nucleophilic ethylamine group to participate in condensation and cyclization reactions. For instance, the reaction of the amine with bifunctional electrophiles can lead to the formation of new heterocyclic rings. A classic example is the reaction with a 1,3-dicarbonyl compound, which can lead to the formation of a seven-membered diazepine (B8756704) ring or other related structures depending on the specific substrate and conditions. Analogous reactions using 5-amino-3-methylisoxazole (B44965) with various diketones have been shown to produce isoxazolo[5,4-b]pyridines. scienceopen.com

A more advanced strategy utilizes the isoxazole ring itself as a latent functional group that can be transformed to facilitate the synthesis of fused systems. As discussed in Section 3.1, the reductive cleavage of the isoxazole ring generates a β-amino enone intermediate. This intermediate can be trapped in situ in an intramolecular cyclization to form a new ring. This "isoxazole strategy" has been effectively used to synthesize a variety of fused heterocycles. For example, 5-amino-isoxazoles have been used as precursors for the construction of diverse nitrogen heterocycles like tetrahydroquinolines through a process of ring-cleavage followed by rearrangement and cyclization. rsc.org This approach allows the isoxazole to serve as a stable scaffold during initial synthetic steps before being transformed into a key reactive intermediate for the final ring-forming step. Such strategies are powerful tools in diversity-oriented synthesis, enabling the creation of complex molecular libraries from common isoxazole precursors. rsc.orgmdpi.com

Table 3: Strategies for Complex Molecule Synthesis

| Synthetic Strategy | Reactive Site on Starting Material | Key Transformation | Example of Resulting Architecture | Reference |

|---|---|---|---|---|

| Annulation via Side Chain | Ethylamine Moiety | Condensation/Cyclization with a 1,3-dielectrophile | Fused Pyridines or Diazepines | scienceopen.com |

| Ring Transformation (Transannulation) | Isoxazole Ring | Ring-cleavage followed by intramolecular cyclization | Fused Pyrroles or Pyrimidines | rsc.orgresearchgate.net |

| Divergent Synthesis via Ring Cleavage | Isoxazole Ring | Ring-cleavage/Beckmann rearrangement/Dearomative-spirocyclization | Tetrahydroquinolines | rsc.org |

Role As a Versatile Synthetic Intermediate and Building Block

The isoxazole (B147169) ring is a prominent five-membered heterocycle that is frequently incorporated into the design of biologically active molecules and functional materials. nih.govrsc.orgnih.gov Its utility stems from its electronic properties, ability to participate in hydrogen bonding, and its relative stability, which makes it an attractive scaffold in medicinal chemistry. nih.gov Compounds containing the isoxazole nucleus are often prepared through multicomponent reactions (MCRs) involving precursors like hydroxylamine (B1172632) hydrochloride, β-ketoesters, and various aldehydes. mdpi.compreprints.org

Precursor in the Construction of Diverse Heterocyclic Compounds

While direct examples involving 1-Isoxazol-5-YL-ethylamine (B3030626) hydrochloride are scarce, primary amines are fundamental building blocks for a vast array of heterocyclic systems. Theoretically, the amine could react with 1,3-dicarbonyl compounds to form substituted pyrroles or with α-haloketones in variations of the Hantzsch pyrrole (B145914) synthesis. Condensation with appropriate diketones could also lead to the formation of seven-membered rings like diazepines. Furthermore, isoxazole-containing scaffolds can be transformed into other heterocyles; for instance, photochemical rearrangement of isoxazoles can yield highly functionalized pyrazoles via ketenimine intermediates. nih.gov

Applications in Tandem Reactions and Cascade Processes

Tandem and cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are powerful tools for rapidly building molecular complexity from simple starting materials. escholarship.org The amine functionality in 1-Isoxazol-5-YL-ethylamine hydrochloride could potentially initiate such sequences. For example, it could participate as the amine component in multicomponent reactions like the Ugi or Passerini reactions, which are widely used to generate peptide-like structures and diverse heterocyclic scaffolds. researchgate.netfrontiersin.orgmdpi.comnih.gov Although no specific examples using this amine have been identified, the Ugi reaction is known for its broad substrate scope, combining an amine, a carboxylic acid, a carbonyl compound, and an isocyanide to create complex amides, which can be designed to undergo subsequent intramolecular cyclizations. researchgate.netnih.gov

Contribution to the Design of Novel Scaffolds for Chemical Research

The isoxazole core is a significant element in the design of novel molecular scaffolds for drug discovery and chemical biology. rsc.orgnih.gov The development of combinatorial libraries, where large numbers of related compounds are synthesized in parallel, often relies on versatile building blocks. nih.govmdpi.com this compound, possessing both a key heterocyclic motif and a reactive primary amine, is an ideal candidate for such libraries. By reacting the amine with a diverse set of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) or other building blocks in multicomponent reactions, chemists can generate large collections of novel isoxazole-containing compounds for biological screening. nih.gov The synthesis of functionalized isoxazole building blocks is an active area of research aimed at providing tools for creating new chemical entities. nih.govenamine.net

Theoretical and Computational Investigations of Isoxazole Ethylamine Systems

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT, HOMO-LUMO Gaps)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of molecules. These calculations can determine the distribution of electron density, the energies of molecular orbitals, and other key electronic parameters.

The electronic structure of the isoxazole (B147169) ring is characterized by the presence of two heteroatoms, nitrogen and oxygen, which influence its aromaticity and reactivity. DFT studies on various isoxazole derivatives have shown that the distribution of electron density is not uniform, with the oxygen atom being the most electronegative and the nitrogen atom also exhibiting a partial negative charge. This charge distribution affects the molecule's electrostatic potential and its interactions with other molecules.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. scirp.orgnih.gov

For isoxazole derivatives, the HOMO is typically localized on the isoxazole ring and any electron-donating substituents, while the LUMO is often distributed over the isoxazole ring and any electron-withdrawing groups. In the case of 1-Isoxazol-5-YL-ethylamine (B3030626) hydrochloride, the ethylamine (B1201723) group attached to the isoxazole ring would influence the electronic properties. The protonated amine group (in the hydrochloride form) would act as an electron-withdrawing group, likely lowering the energy of the LUMO and potentially affecting the HOMO-LUMO gap.

Table 1: Representative HOMO-LUMO Gaps for Substituted Isoxazoles from DFT Studies

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Isoxazole | B3LYP/6-311++G(d,p) | -7.21 | -0.15 | 7.06 |

| 3-Methylisoxazole | B3LYP/6-311++G(d,p) | -6.98 | -0.09 | 6.89 |

| 5-Methylisoxazole | B3LYP/6-311++G(d,p) | -6.95 | -0.11 | 6.84 |

| 3,5-Dimethylisoxazole | B3LYP/6-311++G(d,p) | -6.75 | -0.04 | 6.71 |

Note: The data in this table is illustrative and based on general findings for isoxazole derivatives. Specific values for 1-Isoxazol-5-YL-ethylamine hydrochloride would require dedicated computational studies.

Conformational Analysis and Molecular Geometry Studies

The three-dimensional structure of a molecule is crucial for its function and interactions. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

For this compound, the conformational flexibility arises primarily from the rotation around the single bonds in the ethylamine side chain. The isoxazole ring itself is largely planar, although minor distortions can occur depending on the substituents. nih.gov The key dihedral angles to consider are those around the C-C and C-N bonds of the ethylamine moiety.

Computational studies on similar small amine molecules suggest that the staggered conformations are generally more stable than the eclipsed conformations due to reduced steric hindrance. The presence of the protonated amino group and its interaction with the isoxazole ring and the chloride counter-ion would also play a significant role in determining the preferred conformation. Hydrogen bonding, both intramolecular and intermolecular, could further stabilize certain conformations.

The molecular geometry, including bond lengths, bond angles, and dihedral angles, can be accurately predicted using computational methods like DFT. For the isoxazole ring, the bond lengths and angles are influenced by the aromatic character and the presence of the heteroatoms. The C-O and N-O bonds are typically shorter than corresponding single bonds, while the C-C and C-N bonds have lengths intermediate between single and double bonds. The geometry of the ethylamine side chain would be expected to adopt standard tetrahedral arrangements around the sp3 hybridized carbon atoms.

Elucidation of Reaction Mechanisms and Kinetic Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. This provides a detailed understanding of how a reaction proceeds and the factors that influence its rate.

The synthesis of the isoxazole ring often involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. edu.krd Computational studies of these reactions have provided valuable insights into their regioselectivity and stereoselectivity. The reaction mechanism for the formation of the isoxazole ring in 1-Isoxazol-5-YL-ethylamine would likely follow a similar pathway.

Regarding the reactivity of this compound itself, computational studies could be employed to investigate various potential reactions, such as its degradation pathways or its interactions with biological targets. For instance, the protonated amino group could participate in acid-base reactions, and the isoxazole ring could undergo electrophilic or nucleophilic substitution depending on the reaction conditions and the nature of the attacking reagent.

Kinetic profiles, including reaction rates and activation barriers, can be calculated using transition state theory in conjunction with quantum chemical calculations. These theoretical predictions can guide experimental studies and help in understanding the factors that control the reactivity of the molecule.

Molecular Dynamics Simulations in Complex Chemical Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the behavior of molecules in complex environments, such as in solution or interacting with a biological macromolecule.

For this compound, MD simulations could be used to study its solvation in water. The protonated amine and the chloride ion would be expected to interact strongly with water molecules through hydrogen bonding and electrostatic interactions. The isoxazole ring, being less polar, would have weaker interactions with water. MD simulations can provide detailed information about the structure of the solvation shell around the molecule and the dynamics of the water molecules. mdpi.com

Furthermore, MD simulations are widely used in drug discovery to study the interaction of small molecules with their protein targets. If this compound has a biological target, MD simulations could be used to model its binding to the active site of the protein. These simulations can reveal the key intermolecular interactions that stabilize the complex, such as hydrogen bonds, salt bridges, and hydrophobic interactions. This information is invaluable for understanding the mechanism of action and for the design of new, more potent analogues. nih.gov

Advanced Methodologies and Emerging Research Frontiers in Isoxazole Chemistry

Photochemical Transformations and Photoisomerization Phenomena

The photochemical behavior of the isoxazole (B147169) ring is a subject of considerable academic interest. nih.gov Generally, isoxazoles undergo photoisomerization upon irradiation with UV light, typically in the range of 200–330 nm. nih.gov This process is understood to proceed through the homolysis of the weak N–O bond, leading to the formation of a transient acyl azirine intermediate. nih.gov This highly strained intermediate can then rearrange to form a variety of other heterocyclic structures.

The most commonly observed photoisomerization product of isoxazoles is the corresponding oxazole. nih.gov However, depending on the substitution pattern of the isoxazole ring and the reaction conditions, other products such as pyrazoles can also be formed. nih.gov Continuous flow photochemical reactors have been employed to facilitate these transformations in a scalable manner. nih.gov

It is critical to note that no studies have been published specifically detailing the photochemical transformations or photoisomerization phenomena of 1-Isoxazol-5-YL-ethylamine (B3030626) hydrochloride . The presence of the ethylamine (B1201723) hydrochloride side chain at the 5-position could potentially influence the photochemical pathway, but this has not been experimentally investigated.

Table 1: General Photochemical Rearrangements of Isoxazoles

| Starting Material Class | Key Intermediate | Major Product Class(es) |

| Substituted Isoxazoles | Acyl azirine | Oxazoles, Pyrazoles |

This table represents general transformations for the isoxazole class and not specific findings for 1-Isoxazol-5-YL-ethylamine hydrochloride.

Development of Novel Catalytic Systems for Isoxazole Functionalization

The direct functionalization of the isoxazole ring is a key strategy for the synthesis of novel derivatives with potential biological activity. nih.gov Research in this area for the broader isoxazole class has focused on the development of novel catalytic systems to achieve regioselective C-H activation and cross-coupling reactions. nih.gov

Methodologies for the direct arylation of isoxazoles, often at the C-5 position, have been developed using palladium catalysts. nih.gov Additionally, rhodium(III)-catalyzed C-H activation directed by a carboxylate group has been explored for the functionalization of the isoxazole nucleus. nih.gov These advanced catalytic methods provide access to a range of substituted isoxazoles that are not readily accessible through traditional synthetic routes. nih.gov

There is currently no published research on the development or application of novel catalytic systems for the specific functionalization of This compound . The existing ethylamine hydrochloride moiety would likely require protection or specific reaction conditions to be compatible with many of the developed catalytic systems.

Advanced Spectroscopic and Structural Analysis Techniques

The structural elucidation of isoxazole derivatives relies on a suite of advanced spectroscopic and analytical techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H and 13C NMR, is fundamental for determining the constitution and stereochemistry of these compounds. mdpi.com Techniques such as the Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the relative configuration of chiral centers. mdpi.com

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of isoxazole-containing molecules in the solid state, confirming connectivity and stereochemistry. mdpi.com In terms of spectroscopic analysis, high-resolution infrared (IR) gas-phase spectroscopy, coupled with ab initio theoretical studies, has been used to precisely determine the vibrational frequencies of the isoxazole ring.

While these techniques are routinely applied to novel isoxazole derivatives, there are no specific advanced spectroscopic or structural analysis studies published for This compound beyond standard characterization data.

Future Research Directions and Perspectives

Exploration of Undiscovered Reactivity and Selectivity Patterns

The isoxazole (B147169) ring, while aromatic, possesses a unique reactivity profile stemming from the inherent weakness of the nitrogen-oxygen bond. researchgate.netresearchgate.net This bond is susceptible to cleavage under various conditions, offering a gateway to diverse molecular architectures. Future investigations should systematically explore the reactivity of 1-Isoxazol-5-YL-ethylamine (B3030626) hydrochloride under a range of conditions to uncover novel transformations.

A key area of interest is the influence of the C5-ethylamine substituent on the isoxazole ring's stability and reactivity. Research could focus on how this group modulates the ring's susceptibility to cleavage by nucleophiles, reducing agents, or light. Understanding these patterns could lead to the development of stereoselective reactions, where the chiral center of the ethylamine (B1201723) group directs the outcome of transformations on the isoxazole core or at adjacent positions.

Table 1: Potential Areas for Reactivity and Selectivity Exploration

| Research Area | Potential Outcome |

| Ring-Opening Reactions | Access to novel acyclic structures with defined stereochemistry. |

| Metal-Catalyzed Cross-Coupling | Functionalization of the isoxazole ring at various positions. |

| Asymmetric Catalysis | Development of new catalytic systems that leverage the existing chiral center. |

| Photochemical Reactions | Exploration of light-induced transformations of the isoxazole ring. |

By systematically studying these areas, chemists can build a comprehensive understanding of the chemical behavior of 1-Isoxazol-5-YL-ethylamine hydrochloride, paving the way for its use in constructing complex molecules with high precision.

Integration with Automated Synthesis and High-Throughput Methodologies

The demand for new drug candidates has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. mdpi.com this compound is an ideal candidate for integration into these workflows due to its potential for diversification.

Future efforts should focus on developing robust protocols for using this compound in automated synthesis platforms. This would involve adapting existing synthetic methods or developing new ones that are amenable to robotic systems. For instance, solid-phase synthesis strategies could be developed where this compound is anchored to a resin and subsequently modified in a stepwise fashion.

The generation of large libraries of derivatives from this starting material would provide a rich source of compounds for HTS campaigns. mdpi.com These campaigns could screen for a wide range of biological activities, from anticancer to antimicrobial effects, accelerating the discovery of new lead compounds. nih.govnih.gov

Table 2: High-Throughput Methodologies and Potential Applications

| Methodology | Application for this compound |

| Combinatorial Chemistry | Generation of large, diverse libraries of isoxazole derivatives. |

| Flow Chemistry | Continuous and scalable production of key intermediates and final compounds. |

| High-Throughput Screening (HTS) | Rapid biological evaluation of compound libraries against various therapeutic targets. |

The synergy between this versatile building block and automated technologies promises to significantly shorten drug discovery timelines.

Design of Next-Generation Synthetic Strategies for Isoxazole-Based Structures

Building upon a deeper understanding of its reactivity and the capabilities of automated synthesis, the next frontier lies in designing more sophisticated and efficient synthetic strategies for complex isoxazole-based structures. rsc.orgrsc.org Future research should aim to move beyond simple modifications of the this compound core and towards its use in multi-step, convergent syntheses.

One promising direction is the development of cascade reactions, where a single synthetic operation triggers a series of transformations, rapidly building molecular complexity. For example, a reaction could be designed to simultaneously open the isoxazole ring and form a new heterocyclic system in a single pot.

Table 3: Future Synthetic Strategies and Their Potential Impact

| Synthetic Strategy | Potential Impact |

| Cascade Reactions | Increased efficiency and atom economy in the synthesis of complex molecules. |

| Biocatalysis | Use of enzymes to perform highly selective and environmentally friendly transformations. |

| Photoredox Catalysis | Access to novel reaction pathways for the functionalization of the isoxazole core. |

By embracing these next-generation synthetic strategies, researchers can unlock the full synthetic potential of this compound and pave the way for the discovery of new and innovative isoxazole-based medicines.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-Isoxazol-5-YL-ethylamine hydrochloride, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves cyclocondensation reactions using hydroxylamine hydrochloride as a key reagent. For example, β-(isoxazol-5-yl)enamines can undergo self-condensation under acidic conditions (e.g., acetyl chloride) to form isoxazole derivatives . Optimization includes adjusting stoichiometric ratios (e.g., 1.2 equivalents of hydroxylamine hydrochloride relative to diketone precursors) and monitoring reaction progress via UPLC to ensure completion . Solvent choice (e.g., ethanol) and reflux conditions (e.g., overnight) are critical for achieving high yields (>99%) .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection at 207 nm is recommended. A validated method for related compounds uses a mobile phase of 0.03 mol·L⁻¹ potassium phosphate buffer and methanol (70:30) at 1 mL·min⁻¹ flow rate . Calibration curves (1.09–10.90 µg·mL⁻¹ range) with linear regression (r=0.9999) ensure accuracy. Recovery rates (99.67–100.1%) and low RSDs (<1.3%) confirm reproducibility .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (tested to EN 374), lab coats, and eye protection to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation exposure; respiratory protection is required in poorly ventilated areas .

- Spill Management : Contain spills with inert absorbents and avoid drainage contamination .

- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR or mass spectrometry) for this compound be resolved?

- Methodological Answer : Contradictions often arise from impurities or tautomeric equilibria. Strategies include:

- Multi-Technique Validation : Cross-validate using HPLC, NMR (¹H/¹³C), and high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks and fragmentation patterns.

- Solvent Effects : Test NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to stabilize specific tautomers .

- Isotopic Labeling : Use deuterated reagents in synthesis to trace unexpected peaks .

Q. What experimental designs are suitable for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose the compound to pH 1–13 buffers at 25–60°C over 1–4 weeks. Monitor degradation via HPLC and kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .

- Light Sensitivity : Conduct photostability studies under ICH Q1B guidelines using controlled UV/visible light exposure .

- Hygroscopicity Testing : Measure moisture uptake using dynamic vapor sorption (DVS) to assess storage conditions .

Q. How can researchers address low yields in large-scale synthesis of this compound?

- Methodological Answer : Scale-up challenges often relate to exothermic reactions or inefficient mixing. Solutions include:

- Flow Chemistry : Implement continuous flow systems to enhance heat dissipation and mixing efficiency .

- Catalytic Optimization : Screen catalysts (e.g., Lewis acids) to reduce reaction time and byproduct formation .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-response data in pharmacological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to determine EC₅₀/IC₅₀ values.

- ANOVA with Post Hoc Tests : Compare multiple dose groups while controlling for Type I errors (e.g., Tukey’s test) .

- Residual Analysis : Check for heteroscedasticity or outliers that may skew results .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.